Sodium2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate is a chemical compound with the molecular formula C4H4F5NaO3 and a molecular weight of 218.05 g/mol . It is known for its unique structure, which includes both difluoro and trifluoro groups, making it a valuable reagent in various chemical reactions.
Preparation Methods
The synthesis of Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate typically involves the reaction of 2,2,2-trifluoroethanol with difluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can add to unsaturated compounds, forming new carbon-fluorine bonds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate exerts its effects involves the interaction of its fluorinated groups with various molecular targets. The difluoro and trifluoro groups can form strong interactions with enzymes and other proteins, altering their activity and function. These interactions can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate can be compared with other similar compounds such as:
Sodium 2-chloro-2,2-difluoroacetate: This compound also contains difluoro groups but has a chloro group instead of a trifluoroethoxy group.
Sodium 2,2-difluoroacetate: This compound lacks the trifluoroethoxy group and is used in different contexts, particularly in the synthesis of simpler fluorinated compounds.
The uniqueness of Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate lies in its combination of difluoro and trifluoro groups, which provide distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C4H2F5NaO3 |
---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
sodium;2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate |
InChI |
InChI=1S/C4H3F5O3.Na/c5-3(6,7)1-12-4(8,9)2(10)11;/h1H2,(H,10,11);/q;+1/p-1 |
InChI Key |
PYIAYFJEFNKEKC-UHFFFAOYSA-M |
Canonical SMILES |
C(C(F)(F)F)OC(C(=O)[O-])(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.